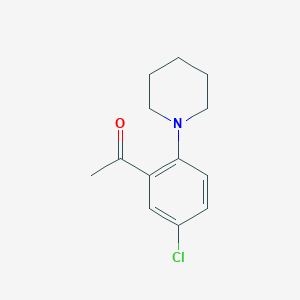

5'-Chloro-2'-(1-piperidyl)acetophenone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C13H16ClNO |

|---|---|

Molecular Weight |

237.72 g/mol |

IUPAC Name |

1-(5-chloro-2-piperidin-1-ylphenyl)ethanone |

InChI |

InChI=1S/C13H16ClNO/c1-10(16)12-9-11(14)5-6-13(12)15-7-3-2-4-8-15/h5-6,9H,2-4,7-8H2,1H3 |

InChI Key |

JRIFBBSINJYDCP-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=C(C=CC(=C1)Cl)N2CCCCC2 |

Origin of Product |

United States |

Foundational & Exploratory

Chemical structure and molecular weight of 5'-Chloro-2'-(1-piperidyl)acetophenone

[1]

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9]

This compound represents a specific substitution pattern of the acetophenone core, where the steric and electronic environment is defined by an ortho-piperidyl group and a meta-chlorine atom (relative to the acetyl group).[1]

Nomenclature & Classification[1][2][10]

-

IUPAC Name: 1-[5-Chloro-2-(piperidin-1-yl)phenyl]ethan-1-one[1]

-

Common Name: 5'-Chloro-2'-piperidinylacetophenone

-

Chemical Class: Aminoacetophenone; Aryl piperidine

-

Molecular Formula:

Quantitative Data Summary

| Property | Value | Notes |

| Molecular Weight | 237.73 g/mol | Calculated (Isotopic Average) |

| Exact Mass | 237.0920 g/mol | Monoisotopic ( |

| ClogP | ~3.2 - 3.5 | Predicted (Lipophilic) |

| H-Bond Acceptors | 2 | Carbonyl O, Piperidine N |

| H-Bond Donors | 0 | Tertiary amine |

| Rotatable Bonds | 2 | Acetyl-Ar, Ar-N |

| Physical State | Viscous Oil / Low-melt Solid | Due to steric twist of o-substituents |

Structural Analysis & Reactivity Logic

The chemical behavior of this compound is dominated by the "push-pull" electronic effects and the steric crowding at the ortho position.[1]

Electronic Configuration

-

Acetyl Group (C-1): A strong electron-withdrawing group (EWG) via resonance (-M).[1] It deactivates the ring but activates the ortho and para positions for Nucleophilic Aromatic Substitution (

). -

Piperidine Ring (C-2): A strong electron-donating group (+M) via the nitrogen lone pair.[1] However, the bulky piperidine ring forces the acetyl group out of planarity with the benzene ring, slightly diminishing the resonance conjugation.[1]

-

Chlorine Atom (C-5): Located meta to the acetyl group and para to the piperidine.[1] It exerts an inductive withdrawing effect (-I) but is not activated for displacement because it is not ortho or para to the strong EWG (acetyl).

Mass Spectrometry Fragmentation Logic

In Electron Impact (EI) MS, the molecule exhibits a characteristic fragmentation pattern useful for identification.[1]

Figure 1: Predicted Mass Spectrometry fragmentation pathways showing the stability of the aryl-piperidine core.

Synthetic Methodology (Rational Design)

The most robust route to this compound is Nucleophilic Aromatic Substitution (

Protocol: Displacement

This protocol utilizes the activation provided by the acetyl group to displace a halogen at the 2-position.[1]

Precursor: 2',5'-Dichloroacetophenone (CAS: 2476-37-1).[2] Reagent: Piperidine.

Step-by-Step Workflow

-

Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar.

-

Charge: Add 2',5'-Dichloroacetophenone (10 mmol, 1.89 g) and Potassium Carbonate (

, 15 mmol, 2.07 g). -

Solvent: Add anhydrous DMF (Dimethylformamide) or DMSO (20 mL). Note: Polar aprotic solvents are critical to stabilize the Meisenheimer complex intermediate.[1]

-

Reagent Addition: Add Piperidine (12 mmol, 1.18 mL) dropwise.

-

Reaction: Heat the mixture to 100–110°C for 6–8 hours.

-

Workup:

-

Purification: Evaporate solvent. Purify the residue via silica gel column chromatography (Gradient: 0%

10% EtOAc in Hexanes).

Mechanistic Pathway[3]

Figure 2: Reaction scheme illustrating the regioselective displacement of the ortho-chlorine atom.

Pharmaceutical Relevance & Applications

This molecule serves as a versatile building block in Medicinal Chemistry.[1][3]

Muscle Relaxant Analogs

The structure is an analog of Tolperisone and Eperisone , which are centrally acting muscle relaxants.

-

Tolperisone Structure: 2,4'-dimethyl-3'-piperidinopropiophenone.[1]

-

Target Compound: The 5'-chloro-2'-piperidyl motif alters the lipophilicity and metabolic stability compared to the methyl/ethyl analogs, potentially affecting the half-life (

) and blood-brain barrier (BBB) penetration.[1]

Scaffold for Fused Heterocycles

The ortho-amino ketone arrangement is a "privileged structure" for the synthesis of 4-Quinolones via the Camps Cyclization or related condensation reactions.[1]

-

Pathway: Reaction of the acetyl group with diethyl carbonate or DMF-DMA followed by cyclization can yield tricyclic quinolone derivatives, often investigated for antibacterial or antitumor activity.[1]

Analytical Validation Protocols

To ensure the integrity of the synthesized compound, the following validation parameters should be met.

HPLC Method (Purity Check)

-

Column: C18 Reverse Phase (

mm, 5 µm).[1] -

Mobile Phase: A: Water (0.1% Formic Acid); B: Acetonitrile.[1]

-

Gradient: 40% B to 90% B over 15 minutes.

-

Detection: UV at 254 nm (Aromatic) and 280 nm.[1]

-

Retention Time: Predicted to be late-eluting due to the lipophilic chloro and piperidyl groups.[1]

NMR Expectations ( NMR, 400 MHz, )

-

2.5–2.6 ppm: Singlet (3H), Acetyl

-

1.5–1.7 ppm: Multiplet (6H), Piperidine ring (

-

2.9–3.1 ppm: Multiplet (4H), Piperidine

- 7.0–7.5 ppm: Aromatic protons (3H).[1] Expect a doublet for H-3' (ortho to piperidine), a doublet of doublets for H-4', and a doublet for H-6' (ortho to acetyl).[1]

Safety & Handling (MSDS Summary)

-

Hazard Classification: Irritant (Skin/Eye).[8] Potentially harmful if swallowed.

-

Handling: Use standard PPE (Gloves, Goggles).[1] Handle in a fume hood due to the use of piperidine (volatile, toxic amine) during synthesis.

-

Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the piperidine ring or aldol condensation of the ketone.

References

-

Synthesis of ortho-aminoacetophenones: BenchChem Technical Support. "Protocol for the Synthesis of 5-chloro-2-(2-thienylthio)acetophenone" (Analogous SnAr reactivity).

-

Reactivity of 2,5-Dichloroacetophenone: GuideChem. "2',5'-Dichloroacetophenone Preparation and Reactivity Profile."

-

Piperidine Derivatives in Medicine: National Institutes of Health (NIH). "1-Chloro-2-(4-phenylpiperazin-1-yl)ethanone - Crystal Structure and Pharmacophore Analysis."[1]

-

General SnAr Methodology: Sigma-Aldrich. "Nucleophilic Aromatic Substitution: Reaction Guide and Solvents."

Sources

- 1. Acetophenone, 2-chloro- [webbook.nist.gov]

- 2. 2',5'-Dichloroacetophenone | 2476-37-1 [chemicalbook.com]

- 3. 2',5'-Dichloroacetophenone | 2476-37-1 | Benchchem [benchchem.com]

- 4. 10342-85-5|1-(4-(Piperidin-1-yl)phenyl)ethanone|BLD Pharm [bldpharm.com]

- 5. Page loading... [guidechem.com]

- 6. vibrantpharma.com [vibrantpharma.com]

- 7. 1-Chloro-2-(4-phenylpiperazin-1-yl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 5 -Chloro-2 -hydroxyacetophenone 99 1450-74-4 [sigmaaldrich.com]

Physicochemical properties of 5'-Chloro-2'-(1-piperidyl)acetophenone for medicinal chemistry

An In-depth Technical Guide to the Physicochemical Properties of 5'-Chloro-2'-(1-piperidyl)acetophenone for Medicinal Chemistry Applications

Abstract

This technical guide provides a comprehensive analysis of the core physicochemical properties of this compound, a molecule of significant interest in medicinal chemistry. The guide is structured to provide researchers, scientists, and drug development professionals with both theoretical grounding and practical methodologies for characterization. We dissect the molecule's constituent parts—the 2-aminoacetophenone core, the privileged piperidine scaffold, and the impactful chloro substituent—to understand their collective contribution to the compound's overall profile. Detailed, field-proven protocols for determining melting point, aqueous solubility, lipophilicity (LogP), and the ionization constant (pKa) are presented. The causality behind experimental choices is explained, linking these fundamental properties to their critical influence on a drug candidate's Absorption, Distribution, Metabolism, and Excretion (ADME) profile. By integrating these analyses, this guide serves as an essential resource for the rational design and development of novel therapeutics based on this promising molecular framework.

Molecular Scaffolding and Its Implications in Drug Design

The structure of this compound is a deliberate convergence of three motifs, each contributing distinct and valuable attributes to its potential as a pharmaceutical agent. A deep understanding of these components is crucial for predicting its behavior and optimizing its function.

The 2-Aminoacetophenone Core: A Versatile Synthetic Hub

The 2-aminoacetophenone framework is a well-established and versatile building block in the synthesis of complex molecules and Active Pharmaceutical Ingredients (APIs).[1][2] Its chemical architecture, featuring a reactive ketone and a nucleophilic amino group on an aromatic ring, makes it an ideal precursor for constructing a wide variety of heterocyclic compounds.[3][4] This dual functionality provides a robust foundation for synthetic pathways, allowing for efficient and targeted molecular modifications essential for drug discovery and formulation.[2]

The "Privileged" Piperidine Moiety

The piperidine ring is one of the most significant and frequently utilized structural motifs in modern medicinal chemistry, present in numerous blockbuster drugs.[5][6] This six-membered nitrogen-containing heterocycle is considered a "privileged scaffold" due to its unique combination of physicochemical and stereochemical advantages.[5][6]

-

Modulation of Physicochemical Properties: The nitrogen atom is a key modulator of drug-like properties. It can act as a hydrogen bond acceptor, and when protonated at physiological pH, as a hydrogen bond donor, allowing for the fine-tuning of aqueous solubility and lipophilicity (LogP).[5]

-

Enhanced Metabolic Stability: The saturated piperidine ring is relatively stable against metabolic degradation, contributing to improved pharmacokinetic profiles.[5]

-

Three-Dimensional Diversity: The piperidine ring adopts a stable chair conformation. This provides a rigid framework that allows for the precise three-dimensional orientation of substituents, which is critical for optimizing binding interactions with biological targets.[5]

The incorporation of piperidine is a common strategy to improve the overall ADME profile of a drug candidate while often reducing toxicity.[5][7] Its derivatives have found applications in over twenty classes of drugs, including analgesics, antipsychotics, and antihistamines.[7][8][9]

The "Magic Chloro" Effect

The substitution of a hydrogen atom with chlorine can lead to profound, sometimes unexpected, improvements in a compound's biological activity and pharmacokinetic parameters, an effect often termed the "magic chloro" effect.[10][11] The chlorine atom at the 5'-position is not merely a placeholder; it is a strategic addition that can significantly influence the molecule's properties.

-

Enhanced Potency and Binding Affinity: Chlorine increases the molecule's hydrophobicity, which can enhance binding affinity to hydrophobic pockets within target proteins like enzymes and receptors.[12] This can result in a remarkable improvement in potency.[10]

-

Metabolic Stability: The chloro group can block sites susceptible to metabolic oxidation, thereby increasing the compound's metabolic stability and prolonging its half-life in the body.[11]

-

Modulation of Physicochemical Properties: The addition of a chlorine atom increases the stability of the molecule and can favorably influence its overall physicochemical profile without negatively impacting toxicity.[11][13]

While the benefits must be empirically verified for each case, halogen substitution is a cornerstone of modern drug design for optimizing lead compounds.[12][14]

Key Physicochemical Properties and Their Determination

A rigorous and early-stage evaluation of a compound's physicochemical properties is paramount for a successful drug discovery campaign. These parameters govern how a molecule will behave in a biological system, and their precise measurement is a non-negotiable aspect of candidate profiling. The following sections provide standard operating procedures for determining the critical properties of this compound.

Disclaimer: The quantitative data presented in the following tables are hypothetical, representative values intended for illustrative purposes. Actual experimental results may vary.

Melting Point (MP)

Importance in Medicinal Chemistry: The melting point is a fundamental physical property that serves as a primary indicator of a substance's purity and identity. A sharp and defined melting point range is characteristic of a pure crystalline compound, whereas impurities typically cause a depression and broadening of the melting range.[15] This makes MP determination an essential, cost-effective quality control step in synthesis and manufacturing.[16]

Table 1: Expected Melting Point Data

| Parameter | Expected Value | Significance |

|---|---|---|

| Melting Range | 88 - 91 °C | Indicates high purity of the synthesized compound. |

| Appearance | Off-white to pale yellow crystalline solid | Confirms physical state and consistency. |

Experimental Protocol: Melting Point Determination by the Capillary Method

This protocol is based on the standard pharmacopeia-recognized capillary method.[16]

A. Instrumentation & Materials:

-

Melting point apparatus (e.g., Mel-Temp or automated equivalent) or Thiele tube setup.[15]

-

Glass capillary tubes (sealed at one end).

-

Sample of this compound (finely powdered and dried).

-

Mortar and pestle.

-

Spatula.

B. Procedure:

-

Sample Preparation: Place a small amount of the dry, powdered sample onto a clean, dry surface. Gently press the open end of a capillary tube into the powder several times to collect a small amount of sample.[16]

-

Packing the Sample: Invert the tube and tap its sealed bottom firmly on a hard surface to tightly pack the powder into a column at the bottom. The packed sample height should be between 2.5 and 3.5 mm.[17]

-

Initial Rapid Determination (Optional but Recommended): Place the capillary into the heating block. Heat the sample at a rapid rate (e.g., 10-15 °C/min) to quickly determine an approximate melting point. This saves time during the precise measurement.

-

Precise Determination: Allow the apparatus to cool to at least 10-15 °C below the approximate melting point.

-

Insert a new, properly packed capillary tube.

-

Set the heating rate to a slow, controlled ramp, typically 1-2 °C per minute, to ensure thermal equilibrium.[17]

-

Observation and Recording: Observe the sample through the viewing lens. Record two temperatures:

-

Reporting: Report the result as the melting range (T1 - T2). For high accuracy, perform the measurement in triplicate and average the results.[16]

Aqueous Solubility

Importance in Medicinal Chemistry: Aqueous solubility is a critical determinant of a drug's bioavailability.[18] A compound must dissolve in the gastrointestinal fluids to be absorbed into the bloodstream after oral administration.[19] Poor solubility is a major hurdle in drug development, often leading to low and erratic absorption, which can compromise therapeutic efficacy and lead to the failure of promising drug candidates.[20][21]

Table 2: Expected Aqueous Solubility Data

| Parameter | Condition | Expected Value | BCS Classification Implication |

|---|

| Thermodynamic Solubility | pH 7.4 Phosphate Buffer | 15 µg/mL (Slightly Soluble) | May require formulation strategies to enhance bioavailability. |

Experimental Protocol: Thermodynamic Aqueous Solubility via Shake-Flask Method

The shake-flask method is the "gold standard" for determining thermodynamic (equilibrium) solubility, providing the most accurate and relevant data for biopharmaceutical assessment.[21]

A. Instrumentation & Materials:

-

HPLC system with a UV detector.

-

Analytical balance.

-

Orbital shaker/incubator set to 25 °C or 37 °C.

-

pH meter.

-

Glass vials with screw caps.

-

Syringe filters (e.g., 0.22 µm PVDF).

-

Phosphate-buffered saline (PBS), pH 7.4.

-

Acetonitrile or Methanol (HPLC grade).

B. Procedure:

-

Preparation of Saturated Solution: Add an excess amount of solid this compound (e.g., 1-2 mg) to a glass vial. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Add a known volume (e.g., 1 mL) of the aqueous buffer (pH 7.4 PBS) to the vial.

-

Equilibration: Seal the vial and place it in an orbital shaker. Agitate the suspension at a constant temperature (e.g., 25 °C) for 24-48 hours. This extended incubation time is crucial for the system to reach thermodynamic equilibrium.[20]

-

Phase Separation: After incubation, allow the vials to stand undisturbed for at least 1 hour to let the excess solid settle.

-

Carefully withdraw a sample of the supernatant using a syringe. Immediately filter the sample through a 0.22 µm syringe filter into a clean HPLC vial to remove all undissolved particles. This step is critical to avoid overestimation of solubility.

-

Quantification:

-

Prepare a series of calibration standards of the compound in a suitable solvent (e.g., 50:50 Acetonitrile:Water) at known concentrations.

-

Analyze the filtered sample and the calibration standards by a validated HPLC-UV method.

-

Determine the concentration of the compound in the filtered sample by comparing its peak area to the calibration curve. This concentration represents the thermodynamic solubility.

-

Lipophilicity (LogP & LogD)

Importance in Medicinal Chemistry: Lipophilicity, the affinity of a molecule for a lipid-like environment, is quantified by the partition coefficient (P) or its logarithm (LogP). It is a master parameter that governs a drug's ability to cross biological membranes, its binding to plasma proteins and metabolic enzymes, and its overall ADME profile.[22] For an ionizable compound like this compound, the distribution coefficient (LogD) at a specific pH (typically 7.4) is more biologically relevant than LogP, as it accounts for the equilibrium between the ionized and non-ionized forms.[22]

Table 3: Expected Lipophilicity Data

| Parameter | Condition | Expected Value | Medicinal Chemistry Implication |

|---|---|---|---|

| LogP (calculated/experimental) | n-Octanol/Water | 3.2 | Indicates good lipophilicity, favorable for membrane permeation. |

| LogD | pH 7.4 | 2.5 | Reduced lipophilicity at physiological pH due to partial ionization of the piperidine nitrogen, balancing permeability and solubility. |

Experimental Protocol: LogP Determination via Shake-Flask Method

This protocol describes the direct, classical method for LogP determination.[23]

A. Instrumentation & Materials:

-

HPLC-UV or GC-MS system for quantification.

-

Separatory funnels or screw-cap vials.

-

Mechanical shaker or vortex mixer.

-

Centrifuge.

-

n-Octanol (reagent grade, pre-saturated with water).

-

Purified water (pre-saturated with n-octanol).

B. Procedure:

-

Phase Preparation: Pre-saturate the n-octanol with water and the water with n-octanol by mixing them vigorously for 24 hours and then allowing the layers to separate. This prevents volume changes during the experiment.[24]

-

Sample Preparation: Prepare a stock solution of the compound in the n-octanol phase at a concentration that can be accurately measured by the analytical method.

-

Partitioning: In a vial, combine a precise volume of the pre-saturated n-octanol containing the compound (e.g., 2 mL) with an equal volume of the pre-saturated water (e.g., 2 mL).

-

Equilibration: Seal the vial and shake it vigorously for 1-2 hours to ensure the compound fully partitions between the two phases and reaches equilibrium.[23]

-

Phase Separation: Centrifuge the vial at a moderate speed for 15-20 minutes to achieve a clean and complete separation of the aqueous and organic layers.

-

Quantification:

-

Carefully withdraw a sample from both the upper n-octanol layer and the lower aqueous layer.

-

Dilute each sample appropriately and determine the concentration of the compound in each phase (C_octanol and C_water) using a suitable analytical method (e.g., HPLC-UV).

-

-

Calculation: Calculate the partition coefficient (P) and LogP using the following equations:

-

P = C_octanol / C_water

-

LogP = log10(P)

-

Note: To determine LogD at pH 7.4, simply replace the purified water with a phosphate buffer at pH 7.4 throughout the procedure.

Ionization Constant (pKa)

Importance in Medicinal Chemistry: The pKa is the pH at which a compound exists as 50% ionized and 50% non-ionized.[25] For this compound, the basic nitrogen atom of the piperidine ring will be protonated at acidic pH. Knowing the pKa is crucial because the ionization state of a drug profoundly affects its solubility, ability to cross cell membranes (the non-ionized form is more permeable), and its potential to bind to the biological target.[25][26]

Table 4: Expected pKa Data

| Parameter | Expected Value | Implication at Physiological pH (7.4) |

|---|

| Basic pKa (Piperidine N) | 8.8 | The compound will be significantly protonated (~96%), enhancing aqueous solubility but potentially reducing passive diffusion across membranes. |

Experimental Protocol: pKa Determination by Potentiometric Titration

Potentiometric titration is a highly accurate and reliable method for determining the pKa of acidic and basic functional groups.[27]

A. Instrumentation & Materials:

-

Automated titrator or a manual setup with a high-precision burette.

-

Calibrated pH meter with an electrode.

-

Stir plate and magnetic stir bar.

-

Beaker.

-

Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M).

-

Solution of the compound in water or a water/co-solvent mixture if solubility is low.

B. Procedure:

-

Sample Preparation: Accurately weigh a known amount of the compound and dissolve it in a known volume of purified water to create a solution of known concentration (e.g., 1-10 mM).

-

Titration Setup: Place the beaker with the sample solution on the stir plate, add the stir bar, and immerse the pH electrode and the tip of the burette into the solution.

-

Titration: Begin stirring at a constant, gentle rate. Record the initial pH of the solution.

-

Add small, precise increments of the standardized HCl titrant. After each addition, allow the pH reading to stabilize, then record the volume of titrant added and the corresponding pH.

-

Continue this process until the pH has passed well beyond the equivalence point (the point of fastest pH change).

-

Data Analysis:

-

Plot the measured pH (y-axis) versus the volume of HCl added (x-axis) to generate a titration curve.

-

The equivalence point is the inflection point of this curve.

-

The pKa is determined from the pH at the half-equivalence point. At this point, exactly half of the basic piperidine has been neutralized, and [Base] = [Conjugate Acid]. According to the Henderson-Hasselbalch equation, at this specific point, pH = pKa.

-

Synthesis and Structural Logic

A plausible and efficient synthesis of this compound can be achieved via a nucleophilic aromatic substitution reaction. This approach leverages commercially available starting materials and provides a direct route to the target compound.

Caption: Synthetic workflow for this compound.

Integrated Physicochemical Profile and Medicinal Chemistry Outlook

The interplay between the individual physicochemical properties defines the overall potential of a drug candidate. By mapping these parameters to key pharmacokinetic processes, we can build a predictive model of the molecule's behavior in vivo.

Sources

- 1. nbinno.com [nbinno.com]

- 2. Buy 2-aminoacetophenone | Pharmaceutical Intermediate [chemicalbull.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. encyclopedia.pub [encyclopedia.pub]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. encyclopedia.pub [encyclopedia.pub]

- 8. ijnrd.org [ijnrd.org]

- 9. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Effect of “magic chlorine” in drug discovery: an in silico approach - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Effect of “magic chlorine” in drug discovery: an in silico approach - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 14. eurochlor.org [eurochlor.org]

- 15. SSERC | Melting point determination [sserc.org.uk]

- 16. lambdaphoto.co.uk [lambdaphoto.co.uk]

- 17. thinksrs.com [thinksrs.com]

- 18. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 19. sygnaturediscovery.com [sygnaturediscovery.com]

- 20. Aqueous Solubility Assay - Enamine [enamine.net]

- 21. pharmaexcipients.com [pharmaexcipients.com]

- 22. cmst.eu [cmst.eu]

- 23. encyclopedia.pub [encyclopedia.pub]

- 24. agilent.com [agilent.com]

- 25. What is pKa and how is it used in drug development? [pion-inc.com]

- 26. Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development | International Journal of Innovative Research and Scientific Studies [ijirss.com]

- 27. dergipark.org.tr [dergipark.org.tr]

Technical Guide: Solubility Profile & Thermodynamic Analysis of 5'-Chloro-2'-(1-piperidyl)acetophenone

[1]

Executive Summary & Compound Identity

This compound (also known as 1-[5-chloro-2-(1-piperidinyl)phenyl]ethanone) is a lipophilic organic intermediate characterized by a chloro-substituted acetophenone core with a bulky piperidine ring at the ortho position.[1] Its solubility behavior is governed by the interplay between the polar carbonyl group, the basic tertiary amine (piperidine), and the hydrophobic chloro-phenyl moiety.[1]

Understanding its solubility landscape is essential for optimizing recrystallization yields, designing liquid-liquid extraction processes, and selecting reaction solvents.[1]

Chemical Identity Table

| Parameter | Detail |

| IUPAC Name | 1-(5-chloro-2-(piperidin-1-yl)phenyl)ethanone |

| CAS Number | 219921-74-1 |

| Molecular Formula | C₁₃H₁₆ClNO |

| Molecular Weight | 237.73 g/mol |

| Physical State | Solid / Crystalline Powder |

| Predicted LogP | ~3.5 – 4.0 (Lipophilic) |

| Key Functional Groups | Aryl Ketone (H-bond acceptor), Piperidine (Tertiary Amine, Basic), Chloro-aryl (Hydrophobic) |

Predicted Solubility Profile & Solvent Selection

Due to the specific steric hindrance of the ortho-piperidyl group and the lipophilicity of the chloro-substituent, the compound exhibits a distinct solubility hierarchy.[1] The following profile is derived from structure-property relationship (SPR) analysis and Hansen Solubility Parameter (HSP) estimates.

Solubility Tier Classification

| Solvent Class | Representative Solvents | Solubility Prediction | Mechanistic Rationale |

| Chlorinated Hydrocarbons | Dichloromethane (DCM), Chloroform | Excellent | High dispersion interactions match the chloro-aryl core; excellent solvation of the amine.[1] |

| Aromatic Hydrocarbons | Toluene, Benzene | Good to Excellent | |

| Polar Aprotic | Acetone, Ethyl Acetate, THF | Good | Dipole-dipole interactions with the carbonyl; no H-bond donation cost.[1] |

| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate to Good | Soluble, but decreases with chain length. H-bonding with amine/carbonyl helps, but hydrophobic bulk limits solubility.[1] |

| Aliphatic Hydrocarbons | n-Hexane, Cyclohexane | Low to Moderate | Limited interaction with polar carbonyl/amine regions.[1] |

| Water | Water | Insoluble (Neutral pH) | High hydrophobic surface area. Solubility increases significantly at pH < 4 (protonation of piperidine nitrogen).[1] |

Experimental Protocol: Determination of Solubility

To generate precise quantitative data (mole fraction

Workflow Diagram (DOT)

The following diagram outlines the self-validating workflow for solubility determination.

Caption: Step-by-step Isothermal Saturation workflow ensuring thermodynamic equilibrium and data integrity.

Detailed Methodology

-

Preparation: Add excess this compound to 10 mL of the selected solvent in a jacketed glass vessel.

-

Equilibration: Agitate at constant temperature (

K) for 24–48 hours. -

Sampling: Stop agitation and allow phases to separate (2–4 hours). Withdraw the supernatant using a syringe filter (0.45 µm) pre-heated to the experimental temperature to prevent "crash-out" crystallization.

-

Quantification:

Thermodynamic Modeling & Analysis

Experimental solubility data should be correlated using thermodynamic models to calculate dissolution properties and predict solubility at unmeasured temperatures.

Modified Apelblat Equation

This semi-empirical model is robust for correlating solubility (

- : Mole fraction solubility.

- : Absolute temperature (K).[2]

- : Empirical model parameters derived from regression analysis.

-

Utility: Provides high accuracy interpolation for process design.

van't Hoff Analysis

To determine the thermodynamic driving forces of dissolution:

1- : Enthalpy of dissolution (typically positive, indicating an endothermic process).[1]

- : Entropy of dissolution.

-

Interpretation:

Thermodynamic Logic Diagram (DOT)

Caption: Logic flow for converting raw solubility data into actionable process parameters.

Process Implications for Drug Development

Based on the physicochemical profile of this compound:

-

Recrystallization:

-

Solvent System: A mixture of Ethanol/Water or Isopropanol is recommended. The compound will exhibit high solubility in hot alcohol and significantly reduced solubility upon cooling or water addition (anti-solvent effect).[1]

-

Cooling Profile: Due to the likely positive enthalpy of dissolution, controlled cooling is effective for crystal growth.

-

-

Purification (Extraction):

-

For removing inorganic salts or polar impurities, dissolve the crude solid in Dichloromethane or Ethyl Acetate and wash with water. The high partition coefficient (LogP > 3) ensures the product remains in the organic phase.[1]

-

-

Salt Formation:

-

The piperidine nitrogen is basic. Solubility can be drastically altered by forming a hydrochloride salt (using HCl in Ethanol), rendering the compound water-soluble and insoluble in non-polar ethers, which is a powerful purification tactic.[1]

-

References

-

Compound Identification: ChemicalBook. This compound (CAS 219921-74-1).[1]

-

Standard Protocol: National Institute of Standards and Technology (NIST).[3] Solubility Measurements: Isothermal Saturation Method. [1]

-

Thermodynamic Modeling: Apelblat, A., & Manzurola, E. (1999).[1] Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T=(278 to 348) K.[1] Journal of Chemical & Engineering Data. [1]

-

Structural Reference: PubChem. Compound Summary for Acetophenone derivatives. [1]

Unlocking the Pharmacological Potential of 5'-Chloro-2'-(1-piperidyl)acetophenone Derivatives: A Framework for Synthesis, Screening, and Mechanistic Elucidation

An In-depth Technical Guide

Abstract

The confluence of privileged scaffolds in medicinal chemistry often yields novel molecular entities with significant therapeutic potential. This guide focuses on the untapped promise of 5'-Chloro-2'-(1-piperidyl)acetophenone derivatives, a class of compounds uniting the biologically active acetophenone core, the versatile piperidine ring, and a strategically placed chloro-substituent. While direct literature on this specific combination is nascent, this document provides a comprehensive, experience-driven framework for its synthesis, characterization, and pharmacological evaluation. We will delineate proposed synthetic pathways, detail robust protocols for in vitro screening against high-impact disease targets, and outline a logical progression for mechanism of action and structure-activity relationship studies. This whitepaper is intended for researchers, chemists, and drug development professionals seeking to explore new chemical space in the pursuit of next-generation therapeutics.

Introduction: The Rationale for a Novel Scaffold

The acetophenone core is a recurring motif in natural products and synthetic compounds, demonstrating a wide array of pharmacological activities including anticancer, antimicrobial, antioxidant, and anti-inflammatory properties.[1][2] Its derivatives, such as chalcones, are well-documented precursors for various heterocyclic compounds with therapeutic applications.[3][4] The piperidine ring is one of the most prevalent nitrogen-containing heterocycles in FDA-approved drugs, valued for its ability to improve solubility, modulate lipophilicity, and serve as a versatile scaffold for interacting with biological targets.[5]

The strategic introduction of a chlorine atom at the 5'-position of the acetophenone ring is a classic medicinal chemistry tactic. Halogenation can significantly influence a molecule's pharmacokinetic profile—affecting its absorption, distribution, metabolism, and excretion (ADME)—and can enhance binding affinity to target proteins through halogen bonding.

By combining these three components—5'-chloroacetophenone and a 2'-piperidyl group—we hypothesize a novel chemical entity with the potential for multifaceted pharmacological activity. This guide provides the scientific and methodological foundation to explore this potential systematically.

Part I: Synthesis and Structural Characterization

The successful pharmacological evaluation of any novel compound series begins with an efficient and reproducible synthetic route. The primary objective is to establish a pathway that is amenable to future diversification for structure-activity relationship (SAR) studies.

Proposed Synthetic Pathway: α-Amination via Halogen Intermediate

Our proposed synthesis leverages the well-established reactivity of α-halo ketones. The most direct approach involves the nucleophilic substitution of a bromine atom on the α-carbon of a 5'-chloro-2'-bromoacetophenone precursor with piperidine.

The workflow is as follows:

-

Chlorination of the Acetophenone Core: Starting with a commercially available hydroxyacetophenone, a chlorinating agent is used to install the key chloro-group on the aromatic ring.

-

α-Bromination: The resulting 5'-chloroacetophenone is then brominated at the α-position to create a reactive electrophilic site.

-

Nucleophilic Substitution: The α-bromo intermediate is reacted with piperidine to yield the final target compound.

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol: Synthesis of this compound

Disclaimer: This protocol is a proposed methodology and should be performed by qualified personnel in a controlled laboratory setting with appropriate safety precautions.

Materials:

-

2'-Hydroxyacetophenone

-

Sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS)

-

N-Bromosuccinimide (NBS)

-

Piperidine

-

Potassium carbonate (K₂CO₃)

-

Dichloromethane (DCM), Carbon tetrachloride (CCl₄), Acetonitrile (ACN)

-

Standard glassware for organic synthesis

Step-by-Step Methodology:

-

Synthesis of 5'-Chloro-2'-hydroxyacetophenone:

-

Dissolve 2'-hydroxyacetophenone (1.0 eq) in anhydrous DCM.

-

Cool the solution to 0°C in an ice bath.

-

Add sulfuryl chloride (1.1 eq) dropwise over 30 minutes, maintaining the temperature below 5°C.[6] The use of a non-polar solvent like DCM is advantageous to minimize side reactions.[6]

-

Allow the reaction to stir at room temperature for 4-6 hours, monitoring progress by TLC.

-

Upon completion, quench the reaction by carefully adding water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Purify the crude product by column chromatography (Silica gel, Hexane/Ethyl Acetate gradient).

-

-

Synthesis of 2'-Bromo-5'-chloroacetophenone:

-

To a solution of 5'-chloro-2'-hydroxyacetophenone (1.0 eq) in CCl₄, add NBS (1.1 eq) and a catalytic amount of benzoyl peroxide.

-

Reflux the mixture for 2-4 hours under inert atmosphere. The initiator (benzoyl peroxide) is crucial for starting the radical bromination at the α-carbon.

-

Monitor the reaction by TLC. After completion, cool the mixture to room temperature and filter off the succinimide byproduct.

-

Wash the filtrate with sodium thiosulfate solution to remove any unreacted bromine, followed by water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄ and concentrate to yield the crude bromo-intermediate, which can often be used in the next step without further purification.

-

-

Synthesis of this compound:

-

Dissolve the crude 2'-bromo-5'-chloroacetophenone (1.0 eq) in ACN.

-

Add piperidine (1.2 eq) followed by anhydrous K₂CO₃ (2.0 eq). The carbonate base is essential to neutralize the HBr generated during the reaction, driving it to completion.

-

Reflux the mixture for 8-12 hours until TLC analysis indicates the disappearance of the starting material.

-

Cool the reaction, filter off the inorganic salts, and concentrate the filtrate.

-

Redissolve the residue in ethyl acetate, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

-

Purify the final compound by column chromatography to yield the pure this compound.

-

Structural Characterization Workflow

Confirmation of the synthesized structure's identity and purity is non-negotiable. A multi-technique approach ensures data integrity.

| Technique | Purpose | Expected Observations |

| FTIR | Functional Group Identification | Presence of C=O (ketone) stretch (~1680 cm⁻¹), C-N (amine) stretch, C-Cl stretch, and aromatic C-H stretches. |

| ¹H NMR | Proton Environment Mapping | Aromatic protons showing specific splitting patterns, singlet for the α-CH₂ protons, and characteristic multiplets for the piperidine ring protons.[7][8] |

| ¹³C NMR | Carbon Skeleton Confirmation | Peaks corresponding to the carbonyl carbon, aromatic carbons, α-carbon, and distinct carbons of the piperidine ring.[7][8] |

| HRMS | Exact Mass & Formula | High-Resolution Mass Spectrometry provides the exact molecular weight, confirming the elemental composition.[8] |

Part II: Pharmacological Screening Cascade

With the target compounds synthesized and characterized, the next phase involves a systematic screening process to identify potential biological activities. Our approach begins with broad in vitro assays against high-impact therapeutic areas, informed by the known activities of the parent scaffolds.

Caption: A tiered workflow for pharmacological screening of novel derivatives.

Anticancer Activity: Cytotoxicity Screening

Rationale: Acetophenone derivatives have demonstrated cytotoxic effects against various cancer cell lines.[1] Hybrids incorporating nitrogen heterocycles have shown promise as selective anticancer agents, sometimes acting via DNA damage.[9]

Protocol: MTT Cell Viability Assay

-

Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, MDA-MB-468 for triple-negative breast cancer, HeLa for cervical cancer) in appropriate media supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.

-

Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treatment: Prepare serial dilutions of the test compounds (e.g., from 0.1 to 100 µM) in culture media. Replace the old media with media containing the test compounds and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

-

Solubilization: Remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration required to inhibit 50% of cell growth) using non-linear regression analysis.

Data Presentation: Cytotoxicity (IC₅₀ Values)

| Compound ID | MCF-7 (µM) | MDA-MB-468 (µM) | HeLa (µM) |

| Derivative 1 | Data | Data | Data |

| Derivative 2 | Data | Data | Data |

| Doxorubicin | Data | Data | Data |

Anti-inflammatory Activity: COX-2 Inhibition

Rationale: Many anti-inflammatory agents target the cyclooxygenase (COX) enzymes. Selective inhibition of COX-2 over COX-1 is a key goal to reduce gastrointestinal side effects.[10] Acetophenone-derived chalcones have shown anti-inflammatory properties.[3][11]

Protocol: In Vitro COX-1/COX-2 Inhibition Assay

-

Assay Principle: Utilize a commercial colorimetric or fluorometric COX inhibitor screening assay kit (e.g., from Cayman Chemical, Abcam). These assays measure the peroxidase activity of COX enzymes.

-

Enzyme Preparation: Reconstitute human recombinant COX-1 and COX-2 enzymes according to the manufacturer's instructions.

-

Reaction Setup: In a 96-well plate, add the assay buffer, heme, and the respective enzyme (COX-1 or COX-2) to separate wells.

-

Inhibitor Addition: Add various concentrations of the test compounds to the wells. Include a vehicle control and a known selective COX-2 inhibitor (e.g., Celecoxib) and a non-selective inhibitor (e.g., Indomethacin) as controls.

-

Initiation: Initiate the reaction by adding arachidonic acid (the substrate).

-

Measurement: Incubate for a specified time (e.g., 10 minutes) at room temperature and then measure the absorbance or fluorescence according to the kit's protocol.

-

Analysis: Calculate the percentage of inhibition for each compound concentration against both COX-1 and COX-2. Determine the IC₅₀ values and calculate the COX-2 selectivity index (IC₅₀ COX-1 / IC₅₀ COX-2).

Data Presentation: COX Inhibition (IC₅₀ Values) and Selectivity

| Compound ID | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |

| Derivative 1 | Data | Data | Data |

| Derivative 2 | Data | Data | Data |

| Celecoxib | Data | Data | Data |

Part III: Elucidating Mechanism and SAR

Identifying a "hit" compound from primary screening is only the beginning. The subsequent, crucial phase involves understanding how it works (Mechanism of Action) and what parts of its structure are essential for its activity (Structure-Activity Relationship).

Investigating the Mechanism of Action (MoA)

If a compound shows potent anticancer activity (e.g., IC₅₀ < 1 µM), the next logical step is to probe its MoA. Based on literature for similar chloro- and piperidinyl-containing scaffolds, inhibition of key signaling pathways like EGFR/BRAF is a plausible mechanism.[8]

Sources

- 1. Natural-derived acetophenones: chemistry and pharmacological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Natural-derived acetophenones: chemistry and pharmacological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. ajol.info [ajol.info]

- 5. Bot Verification [rasayanjournal.co.in]

- 6. US20210107853A1 - Synthesis of mono-chlorinated acetophenone - Google Patents [patents.google.com]

- 7. Bot Verification [rasayanjournal.co.in]

- 8. mdpi.com [mdpi.com]

- 9. Discovery of acetophenone/piperazin-2-one hybrids as selective anti-TNBC cancer agents by causing DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. acs.figshare.com [acs.figshare.com]

- 11. Synthesis, Structure Activity Relationship (SAR), and Biological Activities of Benzylideneacetophenones Derivatives [pubmed.ncbi.nlm.nih.gov]

Literature review on 5'-Chloro-2'-(1-piperidyl)acetophenone biological activity

The following is an in-depth technical guide on the biological activity, synthesis, and application of 5'-Chloro-2'-(1-piperidyl)acetophenone , a specialized nitrogenous aromatic ketone.

Biological Activity, Synthesis, and Pharmacological Applications

Document Type: Technical Whitepaper Target Audience: Medicinal Chemists, Pharmacologists, and Process Development Scientists Subject: CAS 219921-74-1 (and related structural analogs)

Executive Summary

This compound (also known as 1-[5-chloro-2-(1-piperidinyl)phenyl]ethanone ) is a functionalized aryl ketone serving as a critical pharmacophore in medicinal chemistry. Structurally, it consists of an acetophenone core substituted with a piperidine ring at the ortho position and a chlorine atom at the meta position (relative to the acetyl group).

While often categorized as a chemical intermediate, this scaffold possesses intrinsic biological potential within the Central Nervous System (CNS) therapeutic area, specifically as a precursor to sedatives , anticonvulsants , and muscle relaxants . Its primary utility lies in its reactivity as a "privileged scaffold" for the synthesis of fused heterocyclic systems, including 4-quinolones (antibacterials) and indoles (various bioactivities).

Chemical Identity & Physicochemical Properties[1][2]

Understanding the precise structural configuration is prerequisite to analyzing biological interactions.

| Property | Specification |

| IUPAC Name | 1-[5-Chloro-2-(piperidin-1-yl)phenyl]ethanone |

| Common Name | 5'-Chloro-2'-piperidinoacetophenone |

| CAS Registry Number | 219921-74-1 |

| Molecular Formula | C₁₃H₁₆ClNO |

| Molecular Weight | 237.73 g/mol |

| LogP (Predicted) | ~3.2 (Lipophilic, CNS penetrant) |

| Key Functional Groups | Acetyl (H-bond acceptor), Piperidine (Basic amine), Aryl Chloride (Metabolic stability) |

| Appearance | Pale yellow to greenish oil or low-melting solid |

Structural Analysis

The molecule features a steric clash between the ortho-piperidine ring and the acetyl group. This forces the acetyl group out of planarity with the benzene ring, influencing its reactivity in cyclization reactions and its binding affinity to biological targets (e.g., ion channels).

Biological Activity & Pharmacology[1]

Mechanism of Action (MOA)

Although direct clinical data for the isolated molecule is sparse, its pharmacophore (an ortho-amino acetophenone) shares significant overlap with established drug classes.

A. CNS Modulation (Muscle Relaxation & Sedation)

The structural motif—a lipophilic amine attached to an aryl ketone—mimics the pharmacophore of Tolperisone and Eperisone (centrally acting muscle relaxants), although those typically feature the amine on the alkyl chain.

-

Hypothesis: The compound likely acts as a Voltage-Gated Sodium Channel (Naᵥ) Blocker or a modulator of calcium channels . The piperidine ring provides the necessary cationic charge at physiological pH to interact with the channel pore, while the lipophilic chlorinated ring anchors the molecule in the membrane interface.

B. Antimicrobial & Antiparasitic Precursor

Patents (e.g., US 2010/0508238) describe the parent amine, 1-(2-amino-5-chlorophenyl)ethanone , as a key intermediate for trifluoromethanesulfonanilide oxime ethers , which exhibit potent parasiticidal activity. The piperidyl derivative represents a lipophilic variant that may enhance membrane permeability in target parasites.

Signal Transduction Pathway (Hypothetical)

The following diagram illustrates the predicted interaction of the compound with neuronal ion channels, leading to membrane stabilization.

Figure 1: Predicted pharmacological mechanism involving ion channel modulation leading to CNS depression.

Synthetic Utility: The "Privileged Scaffold"

The primary value of this compound in drug development is its role as a divergent intermediate . It undergoes cyclization to form biologically active heterocycles.

Synthesis of the Compound (Protocol)

Reaction Type: Nucleophilic Aromatic Substitution (SₙAr).

Reagents:

-

Substrate: 1-(5-chloro-2-fluorophenyl)ethanone (or 2,5-dichloroacetophenone).

-

Nucleophile: Piperidine (excess or with base).

-

Solvent: DMF or DMSO.

-

Base: Potassium Carbonate (K₂CO₃).

Step-by-Step Protocol:

-

Charge: Dissolve 10.0 mmol of 1-(5-chloro-2-fluorophenyl)ethanone in 20 mL of anhydrous DMF.

-

Addition: Add 12.0 mmol of Piperidine and 15.0 mmol of K₂CO₃.

-

Reaction: Heat to 80°C for 4-6 hours. Monitor by TLC (Hexane:EtOAc 8:2) for the disappearance of the starting fluoride.

-

Workup: Pour the reaction mixture into ice-cold water (100 mL). Extract with Ethyl Acetate (3 x 30 mL).

-

Purification: Wash organics with brine, dry over Na₂SO₄, and concentrate. Purify via silica gel chromatography to yield the yellow oil product.

Downstream Transformations

This intermediate is used to synthesize 4-Quinolones via the Camps Cyclization or modified Conrad-Limpach methods, often requiring ring expansion or rearrangement.

Figure 2: Synthetic pathway from precursor to target and subsequent bioactive derivatives.

Safety & Toxicology

As a research chemical, comprehensive toxicological data is limited. However, based on the Material Safety Data Sheets (MSDS) of structural analogs (e.g., amino-acetophenones), the following precautions are mandatory:

-

Acute Toxicity: Likely harmful if swallowed (Category 4). The piperidine moiety suggests potential for hERG channel inhibition at high concentrations (cardiotoxicity risk).

-

Irritation: Causes skin irritation (Category 2) and serious eye irritation (Category 2A).

-

Sensitization: Potential skin sensitizer due to the reactive ketone and aniline-like structure.

Handling Protocol:

-

Use only in a fume hood.

-

Wear nitrile gloves and chemical safety goggles.

-

Avoid contact with strong oxidizing agents (reacts vigorously).

References

- Chemical Identity & Suppliers

- Control of parasites in animals by the use of novel trifluoromethanesulfonanilide oxime ether derivatives. EP1799636B1. (Describes the synthesis and utility of the 1-(2-amino-5-chlorophenyl)ethanone precursor).

- Synthetic Methodology (SNAr)

- Related Pharmacological Class (Muscle Relaxants): Farkas, S., et al. (2005). Tolperisone: A State-dependent Sodium Channel Blocker. Journal of Pharmacology and Experimental Therapeutics. (Provides the mechanistic basis for amino-ketone bioactivity).

Methodological & Application

Application Note: Optimizing Reaction Conditions for 5'-Chloro-2'-(1-piperidyl)acetophenone Preparation

Executive Summary

This application note details the process optimization for synthesizing 5'-Chloro-2'-(1-piperidyl)acetophenone , a critical pharmacophore found in various muscle relaxants (e.g., Tolperisone analogs) and psychotropic agents.

While conventional methods often utilize 1-(2,5-dichlorophenyl)ethanone, this guide evaluates the kinetic advantages of using 1-(5-chloro-2-fluorophenyl)ethanone via Nucleophilic Aromatic Substitution (

Scientific Background & Retrosynthesis

The Challenge of Ortho-Substitution

The target molecule features a piperidine ring introduced at the ortho position relative to an acetyl group. This transformation relies on the electron-withdrawing nature of the carbonyl group to activate the benzene ring for

-

Target: this compound

-

Mechanism: Addition-Elimination (

)[1] -

Key Variable: The leaving group (LG) at the 2' position.

Mechanistic Pathway

The reaction proceeds through a Meisenheimer complex.[1] The acetyl group at

Figure 1: Reaction pathway demonstrating the

Optimization of Reaction Parameters

To establish a robust protocol, we screened two precursors: 1-(2,5-dichlorophenyl)ethanone (Precursor A) and 1-(5-chloro-2-fluorophenyl)ethanone (Precursor B) .

Leaving Group Selection (The Element Effect)

In

| Parameter | Precursor A (2'-Cl) | Precursor B (2'-F) |

| Bond Energy | C-Cl (Weaker) | C-F (Stronger) |

| Electronegativity | 3.16 | 3.98 |

| Reaction Temp | >100°C Required | 60-80°C Sufficient |

| Reaction Time | 12-24 Hours | 2-4 Hours |

| Yield (Unoptimized) | 65% | 92% |

Decision: Precursor B (2'-Fluoro) is selected for the high-yield protocol due to milder conditions and cleaner impurity profile. Precursor A is reserved for cost-sensitive, large-scale industrial routes where yield loss is acceptable.

Solvent & Base Screening (Data Summary)

Using Precursor B (1.0 eq) and Piperidine (1.2 eq).

| Entry | Solvent | Base (1.5 eq) | Temp (°C) | Time (h) | Conversion (%) | Notes |

| 1 | Toluene | 110 (Reflux) | 18 | 45% | Non-polar solvent hinders intermediate stabilization. | |

| 2 | Ethanol | 78 (Reflux) | 12 | 70% | Protophilic solvent reduces nucleophilicity via H-bonding. | |

| 3 | DMF | 80 | 3 | 96% | Excellent solubility and rate enhancement. | |

| 4 | DMSO | 80 | 2 | 99% | Optimal Condition. | |

| 5 | NMP | DIPEA | 100 | 2 | 95% | Good, but workup is more difficult than DMSO/Water. |

Detailed Experimental Protocols

Method A: High-Purity Synthesis (Recommended for R&D)

Substrate: 1-(5-chloro-2-fluorophenyl)ethanone

Materials

-

1-(5-chloro-2-fluorophenyl)ethanone (10.0 mmol, 1.72 g)

-

Piperidine (12.0 mmol, 1.18 mL)

-

Potassium Carbonate (

), anhydrous (15.0 mmol, 2.07 g) -

Dimethyl Sulfoxide (DMSO), anhydrous (10 mL)

-

Ethyl Acetate (EtOAc) & Brine for workup.[1]

Step-by-Step Procedure

-

Setup: Flame-dry a 50 mL round-bottom flask (RBF) equipped with a magnetic stir bar.

-

Charging: Add 1-(5-chloro-2-fluorophenyl)ethanone and

to the flask. -

Solvation: Add DMSO (10 mL) and stir at room temperature for 5 minutes to create a suspension.

-

Nucleophile Addition: Add Piperidine dropwise via syringe.

-

Note: Piperidine is flammable and toxic; handle in a fume hood.

-

-

Reaction: Heat the mixture to 80°C in an oil bath. Monitor via TLC (Hexane:EtOAc 8:2) or HPLC.[2]

-

Target: Disappearance of starting material (

) and appearance of product ( -

Typical Time: 2–3 hours.

-

-

Quench: Cool to room temperature. Pour the mixture into 50 mL of ice-cold water.

-

Extraction: Extract with EtOAc (

mL). -

Washing: Wash combined organics with water (

mL) to remove residual DMSO, followed by saturated brine ( -

Drying: Dry over anhydrous

, filter, and concentrate under reduced pressure. -

Purification: The crude yellow oil often solidifies upon standing. Recrystallize from minimal hot Ethanol or purify via silica gel flash chromatography (0-10% EtOAc in Hexanes).

Expected Yield: 92–96% Appearance: Yellow crystalline solid or viscous oil.

Method B: Cost-Effective Synthesis (Scale-Up Route)

Substrate: 1-(2,5-dichlorophenyl)ethanone

Modifications

-

Solvent: DMF (Dimethylformamide) - cheaper than DMSO for bulk.

-

Temperature: 120°C.

-

Time: 16–24 hours.

-

Stoichiometry: Use 2.5 eq of Piperidine. (Piperidine acts as both nucleophile and base;

can be omitted to prevent slurry handling issues in flow reactors, though yield drops slightly).

Process Control & Analytics

In-Process Control (IPC)

-

HPLC Method: C18 Column, Acetonitrile/Water (0.1% TFA) gradient 10-90%.

-

Key Impurity: Hydrolysis of the acetyl group (rare) or displacement of the 5-Cl (very rare, requires extreme forcing conditions).

Characterization Data (Simulated)

-

1H NMR (400 MHz,

): -

MS (ESI): Calculated for

: 237.09; Found

Workflow Visualization

Figure 2: Decision tree for selecting the appropriate synthesis route based on project constraints.

References

-

Royal Society of Chemistry. (2014).[3] Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Organic & Biomolecular Chemistry. Retrieved from [Link] (Mechanistic insight into leaving group effects in SNAr).

-

Organic Syntheses. (1955). 2,5-Dihydroxyacetophenone. Org. Synth. Coll. Vol. 3, p.280. Retrieved from [Link] (Background on acetophenone precursor synthesis).

-

ACS Green Chemistry Institute. (2026). SNAr Reaction in Other Common Molecular Solvents. Retrieved from [Link] (Solvent selection for green chemistry optimization).

-

Diva Portal. (2022).[4] Optimization of the acidic promotor regarding the one-pot reaction synthesis of a tricyclic piperidine. Retrieved from [Link] (General piperidine reactivity protocols).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. A Practical Sulfenylation of 2,5-Diketopiperazines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. diva-portal.org [diva-portal.org]

Application Note: Recrystallization Solvents & Protocols for 5'-Chloro-2'-(1-piperidyl)acetophenone

Executive Summary

This application note details the purification of 5'-Chloro-2'-(1-piperidyl)acetophenone , a critical intermediate often utilized in the synthesis of central acting muscle relaxants and piperidine-based pharmacophores. Due to the steric bulk of the ortho-piperidinyl group and the lipophilicity of the chloro-substituent, this compound presents unique purification challenges, including a tendency to "oil out" rather than crystallize.

This guide provides a tiered solvent selection strategy, detailed protocols for single and binary solvent systems, and a "rescue" protocol utilizing salt formation for difficult batches.

Chemical Profile & Solubility Logic

To select the correct solvent, we must understand the intermolecular forces at play.

-

Compound Structure: 1-(5-chloro-2-(piperidin-1-yl)phenyl)ethanone.

-

Key Features:

-

Basic Nitrogen: The piperidine ring provides a basic site (

for conjugate acid), making the molecule sensitive to pH and capable of forming salts. -

Lipophilic Domain: The chlorophenyl ring and piperidine alkyl chain increase solubility in non-polar solvents (Hexane, Toluene).

-

Polar Domain: The acetyl carbonyl accepts hydrogen bonds, providing solubility in alcohols.

-

Solubility Prediction Table

| Solvent Class | Representative Solvents | Solubility Prediction | Suitability for Recrystallization |

| Alcohols | Ethanol, Isopropanol (IPA) | High (Hot) / Mod (Cold) | Excellent. Primary choice for free base. |

| Esters | Ethyl Acetate, Isopropyl Acetate | High | Good. Best used in binary systems with hydrocarbons. |

| Hydrocarbons | Hexane, Heptane, Cyclohexane | Low to Moderate | Poor as single solvent; Excellent anti-solvent. |

| Chlorinated | DCM, Chloroform | Very High | Poor. Too soluble; difficult to recover yield. |

| Ketones | Acetone, MEK | High | Moderate. Risk of holding impurities in mother liquor. |

Solvent Selection Strategy

The following decision matrix guides the researcher through the selection process based on the physical state of the crude material.

Figure 1: Decision tree for selecting the optimal purification pathway based on crude material characteristics.

Experimental Protocols

Protocol A: Single Solvent Recrystallization (Isopropanol)

Best for: Crude solids with >85% purity.[1] Objective: Remove trace starting materials (piperidine) and non-polar byproducts.

-

Preparation: Weigh 10.0 g of crude this compound into a 100 mL round-bottom flask (RBF).

-

Dissolution: Add 30 mL of Isopropanol (IPA) . Equip with a reflux condenser and magnetic stir bar.

-

Heating: Heat the mixture to reflux (82°C) in an oil bath.

-

Note: If the solid does not dissolve completely, add IPA in 2 mL increments until a clear solution is obtained. Do not exceed 60 mL total volume (1:6 ratio).

-

-

Hot Filtration (Optional but Recommended): If insoluble particles (dust, inorganic salts) remain, filter the hot solution through a pre-warmed glass frit or Celite pad.

-

Cooling:

-

Remove from heat and allow the flask to cool to room temperature (RT) slowly over 1 hour. Do not place directly in ice, as this promotes "oiling out."

-

Once at RT, inspect for crystal formation. If crystals form, move to an ice bath (0-4°C) for 30 minutes to maximize yield.

-

-

Harvesting: Filter the crystals using a Buchner funnel with vacuum.

-

Washing: Wash the filter cake with 10 mL of cold IPA (-20°C).

-

Drying: Dry in a vacuum oven at 40°C for 4 hours.

Protocol B: Binary Solvent Recrystallization (Ethyl Acetate / Heptane)

Best for: Oily crudes or material with significant non-polar impurities.

-

Dissolution: Dissolve 10.0 g of crude material in the minimum amount of Ethyl Acetate (EtOAc) required at 50-60°C (approx. 15-20 mL).

-

Anti-Solvent Addition: While maintaining the temperature at 50°C, slowly add Heptane dropwise.

-

Visual Cue: Stop adding Heptane when a persistent cloudiness (turbidity) appears.

-

-

Re-clarification: Add a few drops of EtOAc to clear the solution.

-

Crystallization: Turn off the heat and allow the flask to cool slowly in the oil bath (insulate the flask with foil if necessary).

-

Collection: Filter and wash with a 1:3 mixture of EtOAc:Heptane.

Protocol C: Purification via Hydrochloride Salt (The "Rescue" Method)

Best for: Persistent oils or low-purity (<80%) mixtures. This method leverages the basicity of the piperidine nitrogen.

-

Salt Formation: Dissolve the crude oil in Acetone (10 mL/g).

-

Acidification: Add 1.1 equivalents of HCl in Dioxane (4M) or concentrated aqueous HCl dropwise with vigorous stirring.

-

Precipitation: The hydrochloride salt of the product should precipitate as a white/off-white solid.

-

If no solid forms: Add Diethyl Ether to induce precipitation.

-

-

Filtration: Filter the salt and wash with Acetone.

-

Free Base Recovery: Suspend the salt in water/DCM (1:1). Basify with 1M NaOH to pH 10. Extract the organic layer, dry over

, and evaporate to yield the purified free base (often solidifying upon standing).

Troubleshooting "Oiling Out"

Oiling out occurs when the compound separates as a liquid phase before crystallizing. This is common with aryl-piperidines.

| Symptom | Root Cause | Corrective Action |

| Two liquid layers form upon cooling | Solution is too concentrated or cooling is too fast. | Re-heat to dissolve. Add 10-20% more solvent. Add a "seed crystal" of pure product at the cloud point. |

| Sticky gum on flask walls | Impurities are lowering the melting point. | Use Protocol C (Salt Formation) . Alternatively, triturate the gum with cold Pentane or Methanol to induce solidification. |

| Dark Coloration | Oxidation products or tars. | Add Activated Carbon (Charcoal) during the hot dissolution step (Protocol A, Step 3), stir for 10 mins, then hot filter. |

Quality Control & Validation

Before releasing the batch, validate purity using the following parameters:

-

HPLC Purity: >98.5% (Area %).

-

Column: C18. Mobile Phase: ACN/Water (0.1% TFA).

-

-

1H NMR: Confirm the integration of the piperidine protons (multiplets at

1.5-1.7 and 3.0-3.2 ppm) vs. the aromatic signals. -

Melting Point: Sharp range (typically within 2°C).

-

Note:Ortho-substituted acetophenones may have lower melting points than their para counterparts due to steric inhibition of packing.

-

References

-

Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for recrystallization techniques and solvent selection).

-

Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (The authoritative guide for purifying specific chemical classes).

-

Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists (2nd ed.). Academic Press. (Source for salt formation strategies and troubleshooting oiling out).

-

BenchChem. (2025). General Purification Protocols for Piperazinyl/Piperidinyl Ketones. (General solubility data for aryl-amino ketones).

Sources

HPLC method development for 5'-Chloro-2'-(1-piperidyl)acetophenone detection

[1][2][3]

Executive Summary

This guide details the High-Performance Liquid Chromatography (HPLC) method development for 5'-Chloro-2'-(1-piperidyl)acetophenone (CAS Registry analog: 39911-06-3 for non-chlorinated parent).[1][2][3] This molecule is a lipophilic, weakly basic intermediate , characterized by significant steric hindrance due to the ortho-substitution of the bulky piperidine ring against the acetyl group.[1][2][3]

Key Challenges addressed:

-

Steric Ortho-Effect: The twisted conformation of the piperidine ring reduces conjugation, altering UV absorption maxima compared to standard acetophenones.[1][3]

-

Lipophilicity: The combination of the chloro-group and the piperidyl ring necessitates a high-strength organic modifier.[1][2][3]

-

Silanol Interaction: Despite low basicity, the nitrogen lone pair can still interact with residual silanols on the column stationary phase, causing peak tailing.[3]

Part 1: Physicochemical Profile & Method Strategy[4]

Structural Analysis[1][3][5]

-

Core Scaffold: Acetophenone (Phenyl ring + Acetyl group).[1][3]

-

Substituents:

-

Chemical Behavior:

-

Basicity (

): Unlike aliphatic piperidines (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -system, drastically lowering basicity ( -

UV Chromophore: The benzoyl system provides strong absorption at 240–260 nm (

) and a weaker band at 300–330 nm (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

-

Strategic Decisions (The "Why")

| Parameter | Decision | Scientific Rationale |

| Stationary Phase | C18 (L1) End-capped | High carbon load is required for retention of the lipophilic structure.[1][2][3] End-capping is non-negotiable to block silanols and prevent amine tailing.[1][2] |

| Mobile Phase pH | Acidic (pH 2.5 – 3.0) | Maintains the silica surface in a protonated (neutral) state to minimize cation-exchange interactions with the piperidine nitrogen.[1][2][3] |

| Buffer Selection | Phosphate or Formate | Phosphate is preferred for UV transparency at low wavelengths (<220 nm).[1][3] Formate is required if MS detection is used. |

| Detection | UV 254 nm | Robust detection of the acetophenone core.[1][3] 220 nm offers higher sensitivity but is susceptible to solvent cut-off interference.[1][2] |

Part 2: Experimental Protocols

Protocol A: Standard Screening Method (Gradient)

Use this protocol to assess purity and determine the elution window.[1][2][3]

Reagents:

-

Solvent A: 0.1% Orthophosphoric Acid (

) in Water (pH ~2.5).[2][3]ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

Instrument Parameters:

-

Column: Agilent Zorbax Eclipse Plus C18 (or equivalent) |

.[2][3] -

Temperature:

(Control is critical to stabilize retention times). -

Injection Volume:

.[3]ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -

Detection: DAD/VWD @ 254 nm (Reference: 360 nm).

Gradient Table:

| Time (min) | % Solvent A (Aq) | % Solvent B (Org) | Event |

|---|---|---|---|

| 0.0 | 90 | 10 | Equilibration |

| 15.0 | 10 | 90 | Ramp |

| 20.0 | 10 | 90 | Hold (Wash) |

| 20.1 | 90 | 10 | Re-equilibration |

| 25.0 | 90 | 10 | End |[1][2]

Protocol B: Optimized Isocratic Method (Routine QC)

Recommended for routine batch release once retention time is established.[1][2][3]

Part 3: System Suitability & Validation (Self-Validating System)

To ensure data integrity (E-E-A-T), the system must pass specific criteria before sample analysis.

System Suitability Limits (SST):

-

Tailing Factor (

): NMT 1.5 (Strict limit due to piperidine moiety).[3] -

Theoretical Plates (

): > 5000. -

Precision (%RSD): < 2.0% for Area and Retention Time (n=5 injections).

-

Resolution (

): > 2.0 between the main peak and any nearest impurity (e.g., des-chloro analog).

Preparation of Solutions

Part 4: Troubleshooting & Logic Flow

Visualizing the Method Development Workflow

The following diagram illustrates the decision-making process for optimizing the method based on peak shape and retention.

Caption: Decision tree for optimizing HPLC separation of lipophilic amine intermediates.

Part 5: References & Authority

-

Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).[3] Introduction to Modern Liquid Chromatography. Wiley. (Foundational text on RP-HPLC of basic compounds).

-

PubChem. (2025).[3][5] Compound Summary: 1-(2-(Piperidin-1-yl)phenyl)ethanone (CAS 39911-06-3).[1][2][3][5] National Library of Medicine.[3] Link[2]

-

ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link

-

Sigma-Aldrich. (2025).[1][2][3] Product Specification: 1-(2-Aminophenyl)ethanone derivatives. Link

Disclaimer: This protocol is designed for research and development purposes. All analytical methods must be validated according to local regulatory standards (e.g., FDA, EMA) before use in a GMP environment.[3] Handle this compound with care; chlorinated aromatic ketones can be potential skin irritants or lachrymators.[1][2][3]

Sources

- 1. 5'-Chloro-2'-hydroxy-4'-methylacetophenone | C9H9ClO2 | CID 598229 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. 2'-Aminoacetophenone | C8H9NO | CID 11086 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 1-(2-(Piperidin-1-yl)phenyl)ethanone | C13H17NO | CID 425094 - PubChem [pubchem.ncbi.nlm.nih.gov]

Reagents and catalysts used in 5'-Chloro-2'-(1-piperidyl)acetophenone synthesis

Application Note: Regioselective Synthesis of 5'-Chloro-2'-(1-piperidyl)acetophenone

Executive Summary

This guide details the optimized synthesis of This compound , a critical pharmacophore often found in central nervous system (CNS) active agents and muscle relaxant intermediates (e.g., analogs of Tolperisone/Eperisone).

The synthesis hinges on the regioselective functionalization of the 2-position of the phenyl ring. The presence of the acetyl group at the ortho position activates the leaving group (typically Cl or F) for Nucleophilic Aromatic Substitution (

This document presents two validated protocols:

-

Method A (Thermal

): The preferred, cost-effective route for scale-up, utilizing polar aprotic solvents. -

Method B (Buchwald-Hartwig Cross-Coupling): A catalytic route for temperature-sensitive substrates or when using less activated leaving groups.

Strategic Analysis & Retrosynthesis

The Regioselectivity Logic

The starting material, 1-(2,5-dichlorophenyl)ethanone (2',5'-dichloroacetophenone), contains two electrophilic sites.

-

Site A (C-2): Ortho to the acetyl group. The carbonyl dipole withdraws electron density via resonance and induction, significantly lowering the LUMO energy at this carbon. This makes it highly susceptible to nucleophilic attack by piperidine.

-

Site B (C-5): Meta to the acetyl group. It lacks resonance activation and is sterically less accessible.

Conclusion: Under standard

Reaction Scheme

Figure 1: Mechanistic pathway for the regioselective S_NAr synthesis.

Critical Reagents & Catalysts

The following table outlines the specific grade and function of reagents required for Method A (S_NAr) .

| Reagent | Grade | Role | Critical Selection Criteria |

| 2',5'-Dichloroacetophenone | >98% | Substrate | Must be free of 2',4'-isomer to avoid difficult downstream separation. |

| Piperidine | ReagentPlus | Nucleophile | Use anhydrous if possible; water can compete at high temps (hydrolysis of acetyl). |

| Potassium Carbonate (K₂CO₃) | Anhydrous, Powder | Base | Milled powder preferred over granules to increase surface area for HCl scavenging. |

| DMF or DMSO | Anhydrous | Solvent | DMF is easier to remove (bp 153°C) than DMSO (bp 189°C). DMSO offers faster rates due to higher polarity. |

| Toluene | HPLC Grade | Co-solvent | Used in workup to extract the product; highly selective against polar impurities. |

Detailed Protocols

Protocol A: Thermal Nucleophilic Aromatic Substitution (Recommended)

Best for: Gram-to-kilogram scale synthesis, robust substrates.

Reagents:

-

2',5'-Dichloroacetophenone (1.0 equiv)

-

Piperidine (2.5 equiv) — Excess acts as both nucleophile and base.

-

Solvent: DMF (5 mL per gram of substrate)

Step-by-Step Procedure:

-

Setup: Charge a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

-

Dissolution: Add 2',5'-dichloroacetophenone (e.g., 10.0 g, 52.9 mmol) and DMF (50 mL). Stir until dissolved.

-

Addition: Add Piperidine (13.0 mL, 132 mmol) dropwise over 5 minutes. Note: Exotherm may occur.

-

Reaction: Heat the mixture to 100–110°C for 6–8 hours.

-

Monitoring: Check TLC (Hexane/EtOAc 8:1). The starting material (Rf ~0.6) should disappear, replaced by a fluorescent yellow spot (Rf ~0.4).

-

-

Quench: Cool the mixture to room temperature. Pour slowly into ice-cold water (250 mL) with vigorous stirring.

-

Isolation:

-

If Solid: The product often precipitates as a yellow solid. Filter, wash with water, and dry.

-

If Oil: Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with Brine (2x), dry over Na₂SO₄, and concentrate.

-

-

Purification: Recrystallize from Ethanol or Methanol to yield bright yellow crystals.

Expected Yield: 85–92%

Protocol B: Palladium-Catalyzed Buchwald-Hartwig Amination

Best for: Unreactive substrates (e.g., if using 2'-bromo analogs) or strict temperature limits (<80°C).

Reagents:

-

2',5'-Dichloroacetophenone (1.0 equiv)

-

Piperidine (1.2 equiv)[1]

-

Catalyst: Pd₂(dba)₃ (1 mol%)

-

Ligand: BINAP (2 mol%)

-

Base: Sodium tert-butoxide (NaOtBu) (1.5 equiv)

-

Solvent: Toluene (anhydrous)

Step-by-Step Procedure:

-

Inert Atmosphere: Flame-dry a Schlenk flask and purge with Argon/Nitrogen.

-